molecular formula C16H15ClN2O B11845054 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B11845054
M. Wt: 286.75 g/mol
InChI Key: OPTVSLMAFGKSFH-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.

    Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for azetidinones often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-methylphenyl)-4-(p-tolyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This makes it distinct from other azetidinones with different substituents.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3

InChI Key

OPTVSLMAFGKSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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